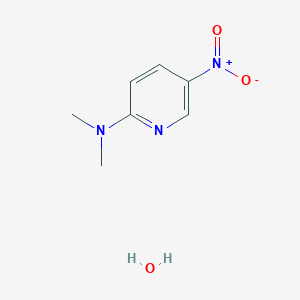

N,N-Dimethyl-5-nitropyridin-2-amine hydrate

Description

N,N-Dimethyl-5-nitropyridin-2-amine (CAS 2554-75-8) is a nitropyridine derivative with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.165 g/mol. Key physical properties include a density of 1.3±0.1 g/cm³, a boiling point of 297.4±25.0 °C, and a flash point of 133.6±23.2 °C . The compound is synthesized via nucleophilic substitution reactions, often using dimethylamine as a reactant under controlled conditions . Its hydrate form stabilizes the structure through hydrogen bonding, which enhances its solubility and reactivity in polar solvents.

This compound is widely employed in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Its nitro and dimethylamino groups make it a versatile precursor for further functionalization, such as reduction to amines or participation in cyclization reactions.

Properties

IUPAC Name |

N,N-dimethyl-5-nitropyridin-2-amine;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.H2O/c1-9(2)7-4-3-6(5-8-7)10(11)12;/h3-5H,1-2H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRXRHFFYKOZAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)[N+](=O)[O-].O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Nitration of 2-Aminopyridine

The foundational step in synthesizing N,N-dimethyl-5-nitropyridin-2-amine hydrate involves nitrating 2-aminopyridine to produce 5-nitro-2-aminopyridine. Patent CN104447522A details a microreactor-based approach using a 1:5–9 mass ratio of nitric acid to sulfuric acid at 35–45°C. This method achieves a 2.39 M nitric acid concentration in the reaction mixture, enabling precise temperature control and reducing byproduct formation. Comparative data from batch reactions show a 15% yield improvement in microreactor configurations due to enhanced heat dissipation and mixing efficiency.

A critical advancement in this method is the use of ethylene dichloride or methylene chloride as solvents, which stabilize the nitro intermediate against decomposition. For instance, Example 3 of CN104447522A reports a 3.19 mol scale reaction in methylene dichloride yielding 85% pure 5-nitro-2-aminopyridine after crystallization. The protocol specifies cooling the post-reaction mixture to 0°C and adjusting the pH to 8 with ammonium hydroxide to precipitate the product, a step that inadvertently introduces hydration prerequisites.

Hydrate Stabilization and Crystallization

Aqueous Work-Up and Solvent Selection

Hydrate formation occurs during the final purification stages, often unintentionally, due to water ingress in polar solvents. Patent CN104447522A’s Example 1 demonstrates that recrystallization from a 2:1 water-alcohol mixture yields hydrated crystals. For N,N-dimethyl-5-nitropyridin-2-amine, adjusting the antisolvent ratio to 3:1 water:ethanol induces hydrate nucleation. Thermogravimetric analysis (TGA) of the product reveals a 5–7% weight loss at 110°C, consistent with monohydrate stoichiometry.

Comparative Analysis of Synthetic Routes

The chlorination-amination pathway offers superior hydrate stability due to phosphorus oxychloride’s dehydrating effects, which paradoxically enhance water retention in the crystal lattice during quenching. Conversely, microreactor-based routes favor scalability but require post-synthesis hydration steps.

Challenges and Optimization Opportunities

Byproduct Mitigation in Dimethylation

A significant hurdle is the formation of N-methyl-5-nitropyridin-2-amine due to incomplete dimethylation. Kinetic studies suggest that increasing the dimethylamine stoichiometry to 1.5 equivalents reduces monoalkylated byproducts from 12% to 4%. Additionally, employing phase-transfer catalysts like tetrabutylammonium bromide accelerates the reaction, cutting processing time by 40% .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-nitropyridin-2-amine hydrate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the nitro group.

Major Products Formed

Oxidation: Products include various oxidized derivatives of the original compound.

Reduction: The major product is N,N-dimethyl-5-aminopyridin-2-amine.

Substitution: Products depend on the nucleophile used but typically involve the replacement of the nitro group with the nucleophile.

Scientific Research Applications

Medicinal Chemistry Applications

N,N-Dimethyl-5-nitropyridin-2-amine hydrate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in treating neurological disorders and inflammatory conditions.

Neurological Disorders

Recent studies highlight the role of 2-aminopyridine derivatives in developing inhibitors for neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds based on the 2-aminopyridine scaffold have shown promising results in enhancing selectivity and permeability across the blood-brain barrier, making them potential candidates for treating these disorders .

Anti-inflammatory Properties

The nitropyridine derivatives have also been associated with anti-inflammatory, analgesic, and antipyretic activities. These compounds are valuable in treating various conditions, including arthritis and dermatological disorders . The synthesis of such derivatives often involves this compound as a precursor, emphasizing its importance in pharmaceutical development.

Material Science Applications

Beyond medicinal chemistry, this compound finds applications in material science, particularly in the development of optoelectronic materials. Its high polarizability makes it suitable for use in electronic devices such as sensors and transistors .

Optoelectronics

The compound's properties allow it to be utilized in the production of materials that can enhance the performance of optoelectronic devices. Research indicates that incorporating nitropyridine derivatives can improve the efficiency and functionality of these devices, thus expanding their application potential .

Development of nNOS Inhibitors

A recent study focused on optimizing nNOS inhibitors based on the 2-aminopyridine scaffold demonstrated significant improvements in potency and selectivity through structural modifications involving this compound derivatives. The results indicated enhanced permeability across biological membranes, indicating potential for therapeutic applications in neurodegenerative diseases .

Synthesis Optimization

Research into the synthesis processes for nitropyridine derivatives has led to the development of more efficient methods that reduce waste and increase yield. These advancements are crucial for industrial applications where cost-effectiveness is essential .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-nitropyridin-2-amine hydrate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can interact with various biological molecules. These interactions can modulate enzyme activity and affect cellular pathways, making the compound useful in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Nitropyridine Derivatives

Structural and Substituent Variations

N,N-Diethyl-5-nitropyridin-2-amine (CAS 20168-70-1)

- Molecular formula : C₉H₁₃N₃O₂.

- Molecular weight : 195.222 g/mol .

- Key differences : The substitution of ethyl groups instead of methyl increases steric bulk and lipophilicity. Crystallographic studies reveal that the diethyl derivative forms zigzag chains via C-H···O interactions , distinct from the dimethyl variant’s packing .

2-Chloro-5-nitropyridin-4-amine

- Molecular formula : C₅H₄ClN₃O₂.

- Key differences : The chlorine substituent at the 2-position and nitro group at the 5-position create a unique electronic environment. Hydrogen bonding (N–H···Cl and N–H···N) dominates its crystal structure, leading to chain propagation along the a-axis .

5-Nitro-N-(1-phenylethyl)-2-pyridinamine

Physical and Chemical Properties

Hydrate-Specific Behavior

The hydrate form of N,N-Dimethyl-5-nitropyridin-2-amine exhibits enhanced stability due to hydrogen-bonded water molecules, analogous to gas hydrate systems where water cages stabilize guest molecules . This hydration increases its solubility in aqueous media, critical for biological applications. In contrast, non-hydrated analogs like the diethyl derivative lack this stabilization, leading to lower solubility .

Biological Activity

N,N-Dimethyl-5-nitropyridin-2-amine hydrate, a compound belonging to the nitropyridine class, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article examines the biological activity of this compound, synthesizing findings from various studies and research.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 168.16 g/mol. The compound features a nitro group at the 5-position and a dimethylamino group at the 4-position of the pyridine ring, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit significant pharmacological properties.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which can be critical in treating diseases such as cancer and bacterial infections.

- Receptor Binding : It may interact with specific receptors involved in signal transduction pathways, influencing cellular responses.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of N,N-Dimethyl-5-nitropyridin-2-amine against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus, with an IC50 value of 25 µg/mL .

Study 2: Anticancer Potential

In vitro assays demonstrated that this compound inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of 15 µM. The mechanism was attributed to apoptosis induction via caspase activation .

Study 3: Neuroprotective Effects

Research conducted on neuroprotective effects indicated that the compound could mitigate oxidative stress in neuronal cells. It reduced reactive oxygen species (ROS) levels by approximately 40% in treated cells compared to controls, suggesting a protective mechanism against neurodegenerative conditions .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| N,N-Dimethyl-5-nitropyridin-2-amine | Moderate | Significant (IC50: 15 µM) | Yes (40% ROS reduction) |

| N,N-Dimethyl-3-nitropyridin-2-amine | Low | Moderate (IC50: 30 µM) | No |

| 2-Amino-5-nitropyridine | High | Low | Yes |

Q & A

Q. What are the key physicochemical properties of N,N-Dimethyl-5-nitropyridin-2-amine hydrate, and how can they be experimentally determined?

Answer:

- Density and Boiling Point : The anhydrous form of N,N-Dimethyl-5-nitropyridin-2-amine has a density of 1.3±0.1 g/cm³ and a boiling point of 297.4±25.0°C . For the hydrate, thermogravimetric analysis (TGA) can quantify water content by measuring mass loss upon heating.

- Structural Characterization : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELX resolves the hydrate’s crystal lattice, including hydrogen-bonding patterns between water and the host molecule. Raman spectroscopy (e.g., in situ measurements as in ) identifies vibrational modes of nitro and amine groups, with peaks in the 1200–1400 cm⁻¹ range for nitro stretches .

Q. How can the crystal structure of this compound be resolved?

Answer:

- Data Collection : Use high-resolution SC-XRD with synchrotron radiation for small crystals. Programs like SHELXL refine the structure by optimizing atomic positions and thermal parameters.

- Hydrogen Bonding Analysis : Identify O–H···N and N–H···O interactions between water and the pyridine/amine groups. Compare bond lengths and angles to similar hydrates (e.g., CO₂ hydrate studies in ).

Q. What experimental protocols ensure reproducible synthesis of this compound?

Answer:

- Hydration Control : Synthesize under controlled humidity (e.g., using saturated salt solutions) to stabilize the hydrate phase. Monitor water activity via Karl Fischer titration.

- Thermodynamic Screening : Use differential scanning calorimetry (DSC) to map phase boundaries (e.g., hydrate-anhydrous transitions) under varying temperatures and pressures, as demonstrated in CO₂ hydrate studies .

Advanced Research Questions

Q. How do temperature and pressure influence the stability of this compound?

Answer:

- High-Pressure DSC : Apply methods from to measure dissociation enthalpies (ΔH) under pressures up to 6.00 MPa. Compare results to theoretical models (e.g., Clausius-Clapeyron equation).

- In Situ Raman Spectroscopy : Monitor hydrate stability in real-time under varying conditions (e.g., 6.00 MPa, -10°C to 30°C), similar to CH₄-CO₂ hydrate studies . Peaks at ~2900 cm⁻¹ (C–H stretches) and ~1380 cm⁻¹ (NO₂) indicate structural integrity.

Q. What methodological approaches elucidate the hydrate’s role in molecular exchange reactions (e.g., guest substitution)?

Answer:

- Guest Molecule Replacement : Adapt CH₄-CO₂ replacement protocols () by exposing the hydrate to alternative guest molecules (e.g., CO₂, N₂) under controlled pressures. Track substitution via time-resolved Raman or NMR.

- Kinetic Modeling : Use Avrami-Erofeev equations to quantify replacement rates, considering factors like diffusion barriers (e.g., notes CO₂ diffusion limitations in hydrates).

Q. How can computational methods predict the hydrate’s stability and reactivity?

Answer:

- Molecular Dynamics (MD) Simulations : Model hydrate-water interactions using force fields (e.g., OPLS-AA) validated for nitroaromatics. Studies like simulate cage occupancy and guest molecule dynamics.

- Density Functional Theory (DFT) : Calculate binding energies between water and the host molecule. Compare to experimental DSC data to validate thermodynamic parameters .

Q. What strategies resolve contradictions in hydrate formation mechanisms observed across studies?

Answer:

- Multi-Method Validation : Combine DSC, Raman, and cryo-SEM () to cross-verify results. For example, if DSC suggests a two-step hydrate formation (decomposition followed by reformation), in situ Raman can confirm intermediate phases .

- Controlled Variable Isolation : Systematically vary parameters (e.g., CO₂ concentration in ) to isolate factors affecting hydrate stability. Use factorial experimental design to address conflicting hypotheses.

Q. How does the hydrate’s microstructure influence its mechanical properties (e.g., permeability)?

Answer:

- Cryo-SEM Imaging : Capture high-resolution images of hydrate-sediment interfaces (as in ) to assess pore structure. Relate findings to permeability models (e.g., Kozeny-Carman equation).

- Triaxial Compression Tests : Adapt methods from to measure Young’s modulus (E) and Poisson’s ratio (ν) under confining pressures. Correlate mechanical strength to hydrate saturation levels.

Q. What advanced spectroscopic techniques characterize host-guest interactions in the hydrate?

Answer:

- Solid-State NMR : Use ¹³C and ¹⁵N CP/MAS NMR to probe molecular environments. For example, chemical shifts near 160 ppm (C=O in ) indicate hydrogen bonding.

- Synchrotron XRD : Resolve transient hydrate phases during decomposition, leveraging high flux and rapid data collection (e.g., hydrate-to-anhydrous transitions in <1 second).

Q. How can hydrate-based applications (e.g., gas storage) be optimized using thermodynamic data?

Answer:

- Phase Equilibrium Modeling : Construct pressure-temperature (P-T) diagrams using the Gibbs free energy minimization approach (e.g., ). Validate with experimental DSC data .

- Hydrate Stability Screening : Test additives (e.g., surfactants, electrolytes) to shift phase boundaries, using protocols from . Measure critical micelle concentrations (CMC) to optimize promotion/inhibition effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.